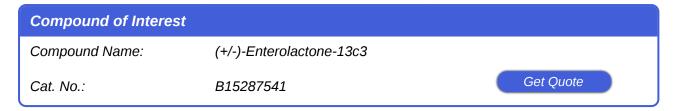


## An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(+/-)-Enterolactone-13c3 is the isotopically labeled form of (+/-)-Enterolactone, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota. Due to its structural similarity to endogenous estrogens, enterolactone exhibits a range of biological activities, including weak estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential therapeutic properties, particularly in the context of hormone-dependent cancers. The 13C3 labeled variant serves as an essential internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (+/-)-Enterolactone, with a focus on its use as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

## **Chemical and Physical Properties**

(+/-)-Enterolactone-13c3 is a stable, isotopically labeled compound used for the quantification of enterolactone. The physical and chemical properties of the unlabeled compound, (+/-)-Enterolactone, are well-characterized and are summarized in the table below.



Property	Value
Chemical Formula	C18H18O4
Molecular Weight	298.3 g/mol
IUPAC Name	(3R,4R)-3,4-bis((3- hydroxyphenyl)methyl)dihydrofuran-2(3H)-one (for one enantiomer)
CAS Number	78473-71-9 (for the racemic mixture)
Appearance	Solid
Solubility	Soluble in DMSO and ethanol

## Synthesis of (+/-)-Enterolactone

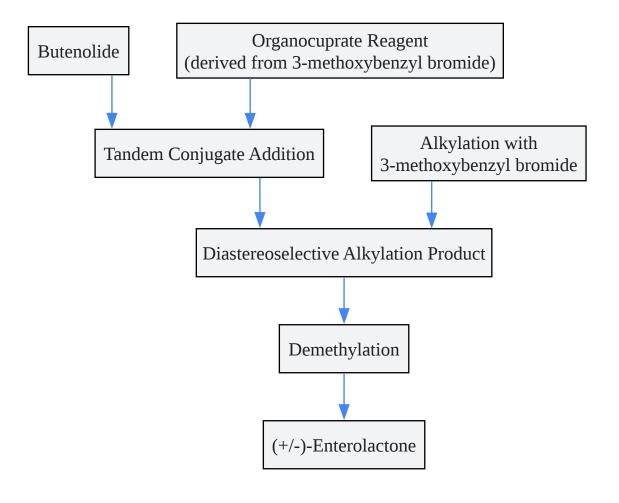
The synthesis of (+/-)-Enterolactone has been achieved through various routes. One common approach involves a multi-step process starting from readily available precursors.

## **Example Synthetic Protocol**

A racemic synthesis of enterolactone can be achieved through a tandem conjugate addition reaction. While various specific reagents and conditions have been reported, a general workflow is outlined below. The synthesis of the 13C3 labeled analog follows a similar pathway, incorporating 13C labeled precursors at the appropriate step.

Workflow for Racemic Synthesis of Enterolactone:





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Caption: General workflow for the racemic synthesis of Enterolactone.

#### Detailed Steps (Illustrative):

- Conjugate Addition: A suitable butenolide is reacted with an organocuprate reagent, prepared from a protected 3-hydroxybenzyl halide (e.g., 3-methoxybenzyl bromide), to form an enolate intermediate.
- Alkylation: The enolate is then trapped by alkylation with a second molecule of the protected
   3-hydroxybenzyl halide. This step establishes the two chiral centers.
- Deprotection: The protecting groups on the phenolic hydroxyls (e.g., methyl ethers) are removed, typically using a demethylating agent like boron tribromide, to yield (+/-)-Enterolactone.



 Purification: The final product is purified using standard techniques such as column chromatography.

## **Biological Activity and Mechanism of Action**

(+/-)-Enterolactone exhibits a range of biological activities, with its anti-proliferative effects on cancer cells being a primary area of research.

## **Anti-proliferative Activity**

Enterolactone has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

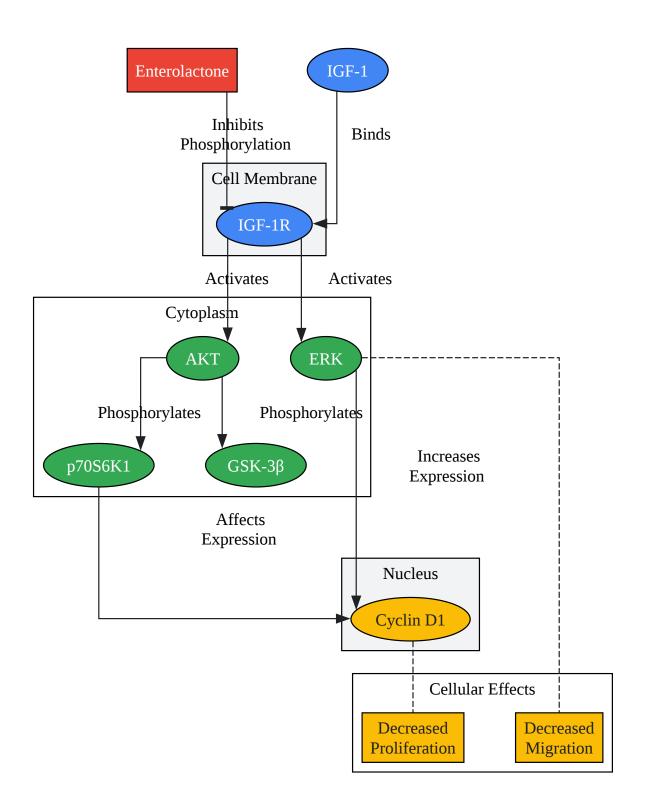
Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)
MDA-MB-231[1]	Breast Cancer	~50-75	24, 48, 72
LNCaP	Prostate Cancer	~20-60	Not Specified
ES-2	Ovarian Cancer	Not Specified	Not Specified
PC-3[2]	Prostate Cancer	≥20	Not Specified

## Mechanism of Action: Inhibition of IGF-1R Signaling

One of the key mechanisms underlying the anti-proliferative effects of enterolactone is the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival.

Signaling Pathway of Enterolactone-mediated IGF-1R Inhibition:





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Caption: Enterolactone inhibits the IGF-1R signaling pathway.



Enterolactone inhibits the IGF-1-induced tyrosine phosphorylation of the IGF-1R.[2] This initial inhibitory step leads to the downstream suppression of the AKT and MAPK/ERK signaling cascades.[2][3] Specifically, enterolactone has been shown to decrease the phosphorylation of AKT, as well as its downstream targets p70S6K1 and glycogen synthase kinase-3 beta (GSK-3β).[2][3] Furthermore, it inhibits the expression of Cyclin D1, a key regulator of the cell cycle. [2][3] The culmination of these effects is a reduction in cancer cell proliferation and migration.[2]

#### **Pharmacokinetics**

Understanding the pharmacokinetic profile of enterolactone is crucial for interpreting in vitro and in vivo studies. A study in healthy volunteers who ingested a single dose of secoisolariciresinol diglucoside (a precursor to enterolactone) provided the following pharmacokinetic parameters for enterolactone.

Parameter	Value (Mean ± SD)
Time to Max. Concentration (Tmax)	19.7 ± 6.2 hours[4]
Max. Plasma Concentration (Cmax)	56 ± 30 nmol/L[5]
Elimination Half-life (t1/2)	12.6 ± 5.6 hours[4]
Area Under the Curve (AUC)	1762 ± 1117 nmol/L·h[4]
Mean Residence Time (MRT)	35.8 ± 10.6 hours[4]

## **Experimental Protocols**

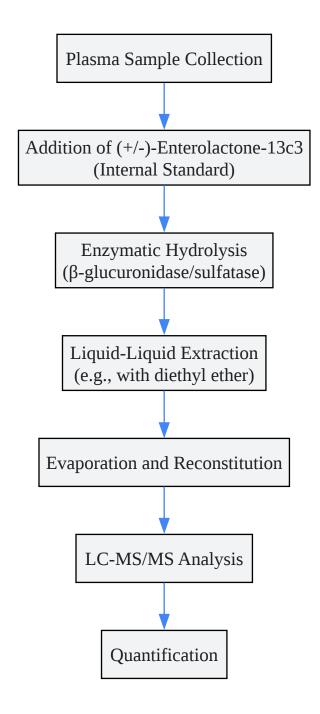
Detailed methodologies are essential for the reproducible application of (+/-)-Enterolactone-13c3 and its unlabeled counterpart in research.

# Quantification of Enterolactone in Plasma using LC-MS/MS with (+/-)-Enterolactone-13c3

This method is for the sensitive and accurate measurement of enterolactone in plasma samples.[6]



#### Experimental Workflow:



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Caption: Workflow for the quantification of enterolactone in plasma.

Protocol:



- Sample Preparation: To a plasma sample, add a known amount of **(+/-)-Enterolactone-13c3** solution as an internal standard.
- Enzymatic Hydrolysis: Incubate the sample with a mixture of β-glucuronidase and sulfatase to deconjugate the enterolactone metabolites.
- Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether to isolate the enterolactone and the internal standard.
- Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both enterolactone and (+/-)-Enterolactone-13c3.
- Quantification: Construct a calibration curve using known concentrations of unlabeled enterolactone and a fixed concentration of the internal standard. Calculate the concentration of enterolactone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess the effect of a compound on cell viability and proliferation.[1][7][8][9]

#### Protocol:

- Cell Seeding: Seed cells (e.g., MDA-MB-231 or PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of (+/-)-Enterolactone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).



- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
  percentage of viability against the log of the compound concentration to determine the IC50
  value.

# Western Blot Analysis of IGF-1R Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins in a signaling pathway.[2]

#### Protocol:

- Cell Culture and Treatment: Culture cells (e.g., PC-3) to a suitable confluency. Serum-starve the cells and then pre-treat with different concentrations of enterolactone for a specified time before stimulating with IGF-1.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



#### · Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-AKT).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
- Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-IGF-1R, anti-AKT) to normalize for protein loading.

### Conclusion

(+/-)-Enterolactone-13c3 is an indispensable tool for the accurate quantification of enterolactone in biological samples. The unlabeled compound, (+/-)-Enterolactone, demonstrates significant biological activity, particularly in the inhibition of cancer cell proliferation through the modulation of key signaling pathways such as the IGF-1R pathway. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies and to further explore the therapeutic potential of enterolactone.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15287541#what-is-enterolactone-13c3]

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